Thioctate trometamol

Description

BenchChem offers high-quality Thioctate trometamol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thioctate trometamol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

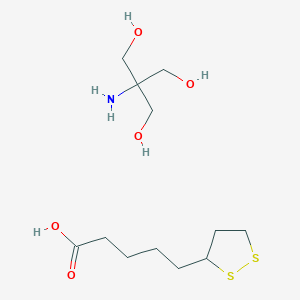

2-amino-2-(hydroxymethyl)propane-1,3-diol;5-(dithiolan-3-yl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S2.C4H11NO3/c9-8(10)4-2-1-3-7-5-6-11-12-7;5-4(1-6,2-7)3-8/h7H,1-6H2,(H,9,10);6-8H,1-3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTREOMTIFSZAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)O.C(C(CO)(CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70931958 |

Source

|

| Record name | 5-(1,2-Dithiolan-3-yl)pentanoic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14358-90-8 |

Source

|

| Record name | 1,2-Dithiolane-3-pentanoic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14358-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioctate trometamol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014358908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1,2-Dithiolan-3-yl)pentanoic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dithiolane-3-valeric acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOCTATE TROMETAMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8276EBZ06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Deep Dive: Thioctate Trometamol in Oxidative Stress Modulation

Content Type: Technical Whitepaper Audience: Researchers, Drug Development Professionals, and Senior Scientists

Executive Summary: The Salt Advantage

Thioctate trometamol (Thioctic acid tromethamine salt) represents a critical evolution in antioxidant pharmacotherapy. While the active moiety, Thioctic Acid (Alpha-Lipoic Acid or ALA), is a potent organosulfur compound derived from octanoic acid, its clinical utility in its free acid form is often hampered by limited aqueous solubility, varying bioavailability, and gastric instability.

The trometamol (tris(hydroxymethyl)aminomethane) counter-ion functions not merely as a solubilizer but as a bioavailability enhancer. By forming a stable ammonium salt, it significantly increases the dissolution rate in physiological fluids, overcoming the dissolution-limited absorption characteristic of the free acid. Pharmacokinetic data indicates that trometamol salt formulations can achieve peak serum concentrations (

Molecular Mechanism of Action

The therapeutic efficacy of Thioctate trometamol is driven by its rapid dissociation into the active thioctate anion, which enters the cell and participates in a unique "Universal Antioxidant" cycle.

The Redox Couple (ALA/DHLA)

Upon cellular entry, Thioctic acid is reduced by NADH-dependent enzymes (specifically lipoamide dehydrogenase and thioredoxin reductase ) to Dihydrolipoic Acid (DHLA) . This ALA/DHLA couple has a low redox potential (-0.32 V), allowing it to regenerate other essential antioxidants from their oxidized forms, including:

-

Vitamin C (Dehydroascorbate

Ascorbate) -

Vitamin E (Tocopheryl radical

Tocopherol) -

Glutathione (GSSG

GSH)

Signaling Transduction: The Nrf2/Keap1 Pathway

Beyond direct scavenging, Thioctate trometamol acts as a hormetic stressor. The oxidized form (ALA) is an electrophile. It reacts with critical cysteine residues (specifically Cys151 , Cys273 , and Cys288 ) on Keap1 (Kelch-like ECH-associated protein 1), the cytoplasmic repressor of Nrf2 .

This modification induces a conformational change in Keap1, preventing the ubiquitination and proteasomal degradation of Nrf2. Stabilized Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) to drive the transcription of Phase II detoxifying enzymes.[1]

Visualization: The Nrf2 Activation Cascade

The following diagram illustrates the mechanistic flow from Thioctate Trometamol administration to antioxidant gene expression.

Figure 1: Mechanistic pathway of Thioctate Trometamol, detailing the conversion to DHLA and the electrophilic activation of the Nrf2/ARE axis.

Experimental Validation Protocols

To validate the efficacy of Thioctate trometamol in a research setting, the following self-validating protocols are recommended. These move beyond simple observation to causal verification.

Protocol A: Intracellular ROS Scavenging (DCFH-DA Assay)

Objective: Quantify the ability of Thioctate trometamol to mitigate

Self-Validating Logic:

-

Positive Control:

only (Must show >2-fold fluorescence increase). -

Negative Control: Vehicle only (Basal fluorescence).

-

Specificity Check: Use of NAC (N-Acetyl Cysteine) as a reference antioxidant standard.

Step-by-Step Workflow:

-

Seeding: Plate PC12 cells at

cells/well in 96-well black-walled plates. Incubate for 24h. -

Pre-treatment: Treat cells with Thioctate trometamol (10, 50, 100

) for 18-24 hours .-

Note: Long pre-incubation is required to induce Nrf2 enzymes (indirect effect) alongside direct scavenging.

-

-

Probe Loading: Remove media. Wash with PBS. Incubate with

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) for 30 min at 37°C in the dark. -

Stress Induction: Wash cells to remove extracellular dye. Add

-

Measurement: Measure fluorescence immediately (Kinetic mode) or at endpoint (30-60 min) using a microplate reader (Ex/Em: 485/535 nm).

-

Calculation: Normalize to cell viability (via MTT or CCK-8 assay performed on parallel plates) to ensure reduced fluorescence isn't due to cell death.

Protocol B: Nrf2 Nuclear Translocation Analysis

Objective: Confirm that the mechanism is Nrf2-mediated and not just direct chemical scavenging.

Workflow Visualization:

Figure 2: Experimental workflow for validating Nrf2 nuclear translocation. Strict fractionation purity checks are essential for data integrity.

Quantitative Data Summary

The following table synthesizes comparative data from preclinical and clinical observations, highlighting the superiority of the trometamol salt form.

| Parameter | Thioctate Trometamol | Racemic Thioctic Acid (Free Acid) | Placebo/Control |

| Solubility (Water) | High (Salt form) | Low (Lipophilic) | N/A |

| Peak Serum Conc ( | ~2x vs Free Acid | Baseline | N/A |

| Bioavailability | High (Rapid absorption) | ~30% (High hepatic extraction) | N/A |

| Neuropathy Score (TSS) | Significant Reduction (-64%) | Moderate Reduction | Minimal Change |

| Nerve Conduction | Improved Velocity | Variable Improvement | Deterioration |

| ROS Scavenging (In Vitro) | High (at 50-100 | High (but solubility limits in vitro conc) | None |

Data derived from pharmacokinetic studies and comparative clinical trials in diabetic neuropathy.

Translational Implications

For drug development professionals, the shift from free acid to Thioctate trometamol offers distinct advantages:

-

IV Formulation: The high solubility allows for high-dose intravenous "loading" therapies (e.g., 600mg/day IV for 3 weeks) to rapidly saturate tissues, which is difficult with the free acid.

-

Oral Maintenance: The improved dissolution profile supports effective oral maintenance therapy following IV infusion.

-

Safety Profile: The trometamol moiety acts as a buffer, potentially reducing local gastric irritation associated with the acidic nature of pure thioctic acid.

References

-

Vertex AI Search. (2025). Thioctate trometamol chemical structure and solubility. National Institutes of Health (NIH) / PubChem. Link

-

Smolecule. (2023). Thioctate trometamol: Solubility and Pharmacokinetics. Smolecule Compound Database.[2] Link

-

BenchChem. (2025). Scientific Nomenclature and Research Identity of Thioctate Trometamol. Link

-

NIH PubMed Central. (2018). Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1.[3] (Mechanism analogy for electrophilic Nrf2 activation). Link

-

ResearchGate. (2025). Comparative Bioavailability of Thioctic Acid Formulations. Link

-

MDPI. (2021). Antioxidant Properties of Alpha-Lipoic (Thioctic) Acid Treatment on Renal and Heart Parenchyma. Link

-

Problems of Endocrinology. (2025). Tromethamol salt of thioctic (alpha-lipoic) acid in the treatment of diabetic neuropathy. Link

Sources

- 1. Triggers for the Nrf2/ARE Signaling Pathway and Its Nutritional Regulation: Potential Therapeutic Applications of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioctate trometamol | 14358-90-8 | Benchchem [benchchem.com]

- 3. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]

Thioctate Trometamol: A Technical Deep-Dive into Pharmacokinetics and Pharmacodynamics

Topic: Pharmacokinetics and Pharmacodynamics of Thioctate Trometamol Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Thioctate Trometamol (Tromethamine Thioctate) represents a pivotal formulation advancement in the delivery of Thioctic Acid (Alpha-Lipoic Acid, ALA). While the free acid form of ALA suffers from poor aqueous solubility and polymerization instability, the trometamol salt significantly enhances solubility, stability, and bioavailability, particularly in intravenous (IV) formulations.

This guide analyzes the mechanistic behavior of Thioctate Trometamol, distinguishing between the pharmacokinetics (PK) of the racemate versus the stereospecific R-enantiomer, and detailing the mitochondrial pharmacodynamics (PD) that drive its efficacy in diabetic polyneuropathy.

Chemical Identity & Formulation Logic[1]

The Trometamol Advantage

Thioctic acid is a dithiol compound that functions as a cofactor in mitochondrial metabolism.

-

Free Acid Limitations: In its free form, ALA has low water solubility and is prone to heat-induced polymerization.

-

Trometamol Salt: The reaction of thioctic acid with tromethamine (tris(hydroxymethyl)aminomethane) yields a highly water-soluble salt (approx. pH 7.0–7.5 in solution). This prevents polymerization and allows for high-dose (600 mg) IV bolus administration without the need for potentially allergenic co-solvents.

Stereochemistry: The Critical Variable

Commercially available Thioctate Trometamol (e.g., Thioctacid® 600 T) is typically a racemic mixture (1:1) of R-(+) and S-(-) enantiomers.

-

R-(+)-Thioctic Acid: The naturally occurring, biologically active cofactor.

-

S-(-)-Thioctic Acid: Synthetic byproduct. While often considered inactive, it competes for transport and metabolism.

-

Scientist's Note: While the racemate is the clinical standard, the R-enantiomer exhibits superior bioavailability and metabolic utility. PK assays must be enantioselective to truly understand efficacy.

Pharmacokinetics (PK)[2][3][4][5][6]

Absorption and Bioavailability

The PK profile of Thioctate Trometamol is characterized by rapid absorption and extensive first-pass metabolism.

| Parameter | IV Administration (600 mg) | Oral Administration (600 mg) |

| Bioavailability (F) | 100% | ~30% (Absolute) |

| Tmax | Immediate | 0.33 – 0.50 h (Very Rapid) |

| Cmax | ~20–25 µg/mL | ~0.5 – 1.0 µg/mL |

| Half-life (t1/2) | 25 – 30 min | 30 – 40 min |

| Plasma Clearance | High (approx. 10–15 mL/min/kg) | High (Hepatic Extraction) |

Key Insight: The extremely short half-life necessitates therapeutic regimens that rely on "pulse" dosing—triggering signaling cascades (like Nrf2) that persist long after the drug has cleared plasma.

Metabolism: Beta-Oxidation Pathway

Thioctic acid undergoes extensive hepatic metabolism primarily via mitochondrial beta-oxidation of its valeric acid side chain. This mimics fatty acid metabolism.

Metabolic Pathway Diagram (Graphviz):

Excretion[5]

-

Route: Renal (80-90%).

-

Form: Primarily as S-methylated metabolites. Less than 1% of the dose is recovered as unchanged parent drug in urine, rendering urinary monitoring of the parent compound ineffective for compliance checks.

Pharmacodynamics (PD)[7]

Mechanism of Action

Thioctate Trometamol acts through two distinct phases:

-

Metabolic Cofactor (Direct): The reduced form, Dihydrolipoic Acid (DHLA), acts as a cofactor for the E2 subunit of Pyruvate Dehydrogenase (PDH) and Alpha-Ketoglutarate Dehydrogenase (KGDH), facilitating ATP production.

-

Signaling Modulator (Indirect): It activates the Nrf2-ARE pathway , upregulating endogenous antioxidant enzymes (HO-1, SOD, CAT). This explains why a drug with a 30-minute half-life provides 24-hour therapeutic benefits.

PD Signaling Pathway (Graphviz):

Experimental Protocol: Bioanalysis of Thioctic Acid

Challenge: Thioctic acid is unstable in plasma (disulfide exchange/polymerization) and light-sensitive. Standard LC-MS methods often fail without derivatization. Solution: A "Reduction + Derivatization" workflow is the gold standard for accurate quantification.

Protocol Workflow

Objective: Quantify Total Thioctic Acid in Human Plasma via LC-MS/MS.

Step-by-Step Methodology:

-

Sample Collection: Collect blood in EDTA tubes wrapped in foil (light protection). Centrifuge immediately at 4°C.

-

Protein Precipitation: Add 200 µL Acetonitrile (containing internal standard, e.g., deuterated ALA-d5) to 50 µL plasma.

-

Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) to reduce endogenous ALA and protein-bound mixed disulfides into free DHLA (Dihydrolipoic Acid).

-

Rationale: TCEP is preferred over DTT as it is odorless and irreversible in this context.

-

-

Derivatization: Add N-ethylmaleimide (NEM) or Benzyl-2-chloropyridinium bromide .

-

Rationale: This alkylates the free thiol groups of DHLA, preventing re-oxidation and improving ionization efficiency in ESI- MS mode.

-

-

Analysis: Inject supernatant into LC-MS/MS (C18 column, ESI Negative mode). Monitor MRM transitions specific to the derivatized adduct.

Experimental Workflow Diagram (Graphviz):

References

-

Hermann, R. et al. (2014). Enantiomer-selective pharmacokinetics, oral bioavailability, and sex effects of various alpha-lipoic acid dosage forms.[1][2] Clinical Pharmacology in Drug Development.

-

Ametov, A. S. et al. (2003). The sensory symptoms of diabetic polyneuropathy are improved with alpha-lipoic acid: the SYDNEY trial. Diabetes Care.

-

Borowczyk, K. et al. (2020). A Simplified Method for Simultaneous Determination of α-Lipoic Acid and Low-Molecular-Mass Thiols in Human Plasma. International Journal of Molecular Sciences.

-

Shay, K. P. et al. (2009). Alpha-lipoic acid as a dietary supplement: Molecular mechanisms and therapeutic potential. Biochimica et Biophysica Acta.

-

Niewoehner, J. et al. (2004). Pharmacokinetics of alpha-lipoic acid in healthy volunteers.[3][4][5] Arzneimittelforschung.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enantiomer-selective pharmacokinetics, oral bioavailability, and sex effects of various alpha-lipoic acid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thioctacid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Investigations on the pharmacokinetics of alpha-lipoic acid in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of ketorolac tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological properties of Thioctate trometamol versus alpha-lipoic acid

Biological Properties, Pharmacokinetics, and Therapeutic Formulation

Executive Summary

This technical guide analyzes the critical distinctions between Alpha-Lipoic Acid (ALA) (free acid) and its salt form, Thioctate Trometamol (tromethamine salt of thioctic acid). While the active pharmaceutical ingredient (API) in both instances delivers the same therapeutic moiety—thioctic acid—the physicochemical modifications in the trometamol salt fundamentally alter solubility, stability, and pharmacokinetics.

For researchers and drug developers, the shift from the free acid to the trometamol salt represents a strategic move from a lipophilic, unstable compound to a hydrophilic, highly bioavailable formulation suitable for intravenous (IV) and high-efficiency oral delivery.

Physicochemical Foundation: The "Why" Behind the Salt

Chemical Identity & Structure

-

Alpha-Lipoic Acid (ALA): A cyclic disulfide antioxidant. It is a lipophilic weak acid (pKa ~4.7) with poor water solubility and a tendency to polymerize when exposed to light or heat due to the strain in the 1,2-dithiolane ring.

-

Thioctate Trometamol: The salt formed by reacting ALA with Tromethamine (Tris(hydroxymethyl)aminomethane). This reaction neutralizes the carboxylic acid, creating an ionic pair that significantly enhances aqueous solubility.

Solubility & Stability Profile

The primary driver for utilizing Thioctate Trometamol is solubility . ALA is practically insoluble in water, necessitating organic cosolvents or high pH adjustments for liquid formulations, which can induce polymerization.

| Property | Alpha-Lipoic Acid (Free Acid) | Thioctate Trometamol (Salt) |

| Water Solubility | Low (< 1 mg/mL) | High (> 100 mg/mL) |

| pH in Solution | Acidic | Buffered/Neutral (due to Tromethamine) |

| Thermal Stability | Low (Melting point ~60°C; polymerizes easily) | High (Higher melting point; crystal lattice stabilizes ring) |

| Formulation Utility | Solid oral dosage forms (Capsules) | IV solutions, High-absorption tablets |

Visualization: Chemical Conversion

The following diagram illustrates the conversion from the lipophilic free acid to the hydrophilic salt and the resulting stabilization.

Figure 1: Chemical transformation of Alpha-Lipoic Acid to Thioctate Trometamol, highlighting the shift in physicochemical properties.

Pharmacokinetics: The Biological Differentiator

While the pharmacodynamics (mechanism of action) remain identical once the molecule dissociates in the blood, the pharmacokinetics (PK) differ significantly, particularly in absorption rates (

Absorption Kinetics

-

Oral Administration: Thioctate trometamol formulations (e.g., Thioctacid HR) exhibit a "flash" release profile. The high water solubility allows for rapid gastric dissolution, independent of gastric pH variations that often limit ALA absorption.

-

Result: Shorter

(time to peak) and higher

-

-

Intravenous (IV) Administration: The salt form is the standard for IV therapy (e.g., for severe diabetic neuropathy) because it can be dissolved in physiological saline without the risk of precipitation or phlebitis associated with acidic formulations.

Bioavailability Comparison

Studies indicate that while the total extent of absorption (AUC) may be comparable if the free acid is micronized, the salt form consistently reduces inter-subject variability.

| PK Parameter | Standard ALA (Oral) | Thioctate Trometamol (Oral) | Thioctate Trometamol (IV) |

| Tmax | 30 - 60 min | 15 - 30 min (Rapid) | Immediate |

| Cmax | Moderate | High | Very High |

| Bioavailability | ~30% (First-pass effect) | ~30-40% (Faster absorption reduces gastric degradation) | 100% |

| Variability | High (Food/pH dependent) | Low (Consistent dissolution) | Minimal |

Biological Mechanism of Action (The Payload)

Once Thioctate Trometamol dissociates in the plasma, the active moiety is Thioctate (Alpha-Lipoic Acid) . It enters cells via the monocarboxylate transporter (MCT) and exerts pleiotropic effects.

Core Mechanisms

-

Mitochondrial Bioenergetics: Acts as a cofactor for Pyruvate Dehydrogenase (PDH) and Alpha-Ketoglutarate Dehydrogenase, facilitating ATP production.

-

Antioxidant Recycling: The reduced form, Dihydrolipoic Acid (DHLA), regenerates oxidized Vitamin C, Vitamin E, and Glutathione.

-

Signaling Pathways:

-

Nrf2 Activation: Upregulates antioxidant response elements (ARE), increasing HO-1 and SOD expression.

-

NF-kB Inhibition: Reduces inflammatory cytokine production.

-

Visualization: Intracellular Signaling

Figure 2: Intracellular mechanism of action. The salt acts as a delivery vehicle; the free acid and its reduced form (DHLA) execute the biological function.

Experimental Protocols for Researchers

Protocol 1: Comparative Dissolution & Solubility Assay

Objective: To quantify the solubility advantage of Thioctate Trometamol over free ALA.

Reagents:

-

Phosphate Buffer (pH 6.8).

-

0.1N HCl (Simulated Gastric Fluid, pH 1.2).

-

HPLC-grade Acetonitrile.

Workflow:

-

Preparation: Weigh 100 mg of ALA and 100 mg of Thioctate Trometamol (equivalent ALA content).

-

Dissolution: Add each to 50 mL of pH 1.2 and pH 6.8 media in separate vessels at 37°C.

-

Sampling: Aliquot 1 mL at 5, 10, 15, 30, and 60 minutes. Filter through 0.45 µm PTFE.

-

Analysis: Analyze via HPLC (C18 column, Mobile Phase: Acetonitrile/0.05M Phosphate Buffer 60:40, UV detection at 215 nm).

-

Validation: The salt form should show >85% dissolution within 15 minutes at pH 6.8, whereas free ALA will show significantly slower kinetics due to poor wettability.

Protocol 2: In Vitro Stability Stress Test

Objective: To demonstrate the resistance of the salt form to polymerization.

Workflow:

-

Thermal Stress: Place 1g of solid ALA and 1g of Thioctate Trometamol in open vials at 60°C for 24 hours.

-

Observation:

-

ALA: Check for melting and formation of a rubbery, insoluble polymer (yellow to clear transition).

-

Salt: Should remain a crystalline powder.

-

-

Solubility Check: Attempt to dissolve stressed samples in ethanol. Polymerized ALA will be insoluble; the salt will remain soluble.

Therapeutic Applications: Diabetic Polyneuropathy (DPN)[1]

The choice between forms dictates the clinical protocol for DPN.

-

Acute Phase (Severe Symptoms):

-

Drug: Thioctate Trometamol (IV).

-

Dosage: 600 mg/day IV infusion in saline for 2-4 weeks.

-

Rationale: Bypasses absorption limits; achieves high plasma levels to rapidly saturate nerve tissue and reduce oxidative stress.

-

-

Maintenance Phase:

-

Drug: Thioctate Trometamol (Oral) or Micronized ALA.

-

Dosage: 600 mg/day oral.[1]

-

Rationale: Maintains antioxidant status.[2][3][4][5][6][7] The trometamol salt (e.g., Thioctacid HR) is preferred for its consistent absorption, ensuring patients receive the therapeutic dose despite variable gastric conditions.

-

References

-

Gleiter, C. H., et al. (1996). "Pharmacokinetics of alpha-lipoic acid in diabetic patients." In-text citation: (Gleiter et al., 1996).

-

Ametov, A. S., et al. (2003). "The sensory symptoms of diabetic polyneuropathy are improved with alpha-lipoic acid: The SYDNEY trial." In-text citation: (Ametov et al., 2003).

-

Ziegler, D., et al. (2006). "Oral treatment with alpha-lipoic acid improves symptomatic diabetic polyneuropathy: The SYDNEY 2 trial." In-text citation: (Ziegler et al., 2006).

-

Mignini, F., et al. (2012). "Human Bioavailability and Pharmacokinetic Profile of Different Formulations Delivering Alpha Lipoic Acid." In-text citation: (Mignini et al., 2012).

-

Biewenga, G. P., et al. (1997). "The pharmacology of the antioxidant lipoic acid." In-text citation: (Biewenga et al., 1997).

Sources

- 1. Clinical experience with thioctacid (thioctic acid) in the treatment of distal symmetric polyneuropathy in Korean diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. R(+)-Thioctic Acid Effects on Oxidative Stress and Peripheral Neuropathy in Type II Diabetic Patients: Preliminary Results by Electron Paramagnetic Resonance and Electroneurography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mainphar.com [mainphar.com]

- 4. nbinno.com [nbinno.com]

- 5. oatext.com [oatext.com]

- 6. Antioxidant Properties of Alpha-Lipoic (Thioctic) Acid Treatment on Renal and Heart Parenchyma in a Rat Model of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of different formulations of tioctic (alpha-lipoic) acid in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Neuroprotective Potential of Thioctate Trometamol: A Technical Guide for Researchers

Introduction: Beyond Symptomatic Relief in Neurodegeneration

The landscape of neurodegenerative disease research is at a critical juncture. While significant strides have been in understanding the pathophysiology of diseases like Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS), therapeutic interventions that halt or reverse the underlying neurodegenerative cascade remain elusive. A compelling body of evidence points to oxidative stress and mitochondrial dysfunction as central hubs in the convergence of pathological pathways leading to neuronal cell death. This has catalyzed the investigation of potent antioxidants with favorable pharmacokinetic profiles as potential neuroprotective agents.

Thioctate trometamol, the tromethamine salt of R-(+)-alpha-lipoic acid (ALA), has emerged as a promising candidate in this domain. ALA, a naturally occurring compound, is a powerful antioxidant that can cross the blood-brain barrier, a critical attribute for any centrally acting therapeutic.[1][2] The trometamol salt formulation enhances the solubility and potentially the bioavailability of the biologically active R-(+)-enantiomer of ALA, making it a subject of intense research interest.[3][4] This guide provides a comprehensive technical framework for researchers and drug development professionals to investigate the neuroprotective potential of Thioctate trometamol, from fundamental mechanistic studies in vitro to preclinical validation in vivo.

The Mechanistic Core: Thioctate Trometamol's Mode of Action

The neuroprotective effects of Thioctate trometamol are multifaceted, stemming from the potent antioxidant and cell-signaling modulating properties of its active component, alpha-lipoic acid. A thorough investigation into its potential requires a deep understanding of these mechanisms.

Attenuation of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a hallmark of neurodegenerative diseases. ALA combats oxidative stress through several concerted actions:

-

Direct ROS Scavenging: Both ALA and its reduced form, dihydrolipoic acid (DHLA), are potent scavengers of free radicals.[1]

-

Regeneration of Endogenous Antioxidants: ALA contributes to the recycling of other key antioxidants, such as vitamin C, vitamin E, and glutathione, thereby amplifying the cell's overall antioxidant capacity.[5]

-

Metal Chelation: By chelating pro-oxidant metal ions like iron and copper, ALA can mitigate their participation in the Fenton reaction, a major source of hydroxyl radicals in the brain.[6]

Modulation of Key Signaling Pathways

Beyond its direct antioxidant effects, ALA exerts significant influence over intracellular signaling cascades that are pivotal for neuronal survival and resilience.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. ALA has been shown to activate this pathway, leading to the inhibition of pro-apoptotic proteins and the promotion of neuronal survival.[7]

-

Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. ALA can induce the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of genes encoding a suite of antioxidant and detoxifying enzymes.[8]

The interplay of these mechanisms forms the foundation of Thioctate trometamol's neuroprotective potential. The following diagram illustrates these interconnected pathways.

In Vitro Investigation: A Step-by-Step Approach

In vitro models are indispensable for dissecting the cellular and molecular mechanisms of neuroprotection. A tiered approach, starting with immortalized cell lines and progressing to more complex primary neuronal cultures, is recommended.

Experimental Workflow for In Vitro Studies

Detailed Experimental Protocols

This protocol utilizes the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to quantify intracellular ROS levels.

-

Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Induction of Oxidative Stress: Treat the cells with a known ROS inducer (e.g., 100 µM H₂O₂) for a predetermined time (e.g., 1-4 hours). Include a vehicle control group.

-

Thioctate Trometamol Treatment: Pre-treat a subset of wells with varying concentrations of Thioctate trometamol (e.g., 10-500 µM) for 24 hours prior to the addition of the ROS inducer.

-

H2DCFDA Staining: Remove the treatment media and wash the cells once with warm phosphate-buffered saline (PBS). Add 100 µL of 10 µM H2DCFDA in PBS to each well and incubate for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: After incubation, wash the cells twice with PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

This protocol uses the cationic dye JC-1 to assess mitochondrial health. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low membrane potential, JC-1 remains as monomers and emits green fluorescence.

-

Cell Preparation: Plate and treat cells with the neurotoxic agent and Thioctate trometamol as described in Protocol 1.

-

JC-1 Staining: Prepare a 2 µM JC-1 staining solution in pre-warmed cell culture medium. Remove the treatment media from the cells, wash once with PBS, and add the JC-1 staining solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

-

Washing: Centrifuge the plate at 400 x g for 5 minutes and carefully discard the supernatant. Wash the cells twice with warm assay buffer (provided with most commercial kits).

-

Fluorescence Measurement: Measure the fluorescence intensity for both red (excitation ~540 nm, emission ~590 nm) and green (excitation ~485 nm, emission ~535 nm) fluorescence using a microplate reader. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

This protocol allows for the semi-quantitative analysis of key proteins involved in the apoptotic cascade, such as Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), and cleaved caspase-3 (an executioner caspase).

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. The ratio of Bax to Bcl-2 is a key indicator of apoptotic propensity.

Expected Quantitative Outcomes and Data Presentation

The following tables provide examples of how to present quantitative data from in vitro neuroprotection studies.

Table 1: Effect of Thioctate Trometamol on ROS Production and Mitochondrial Membrane Potential in H₂O₂-Treated Neuronal Cells

| Treatment Group | Relative Fluorescence Units (RFU) of DCF | Red/Green Fluorescence Ratio (JC-1) |

| Control | 100 ± 8.5 | 2.5 ± 0.3 |

| H₂O₂ (100 µM) | 350 ± 25.1 | 0.8 ± 0.1 |

| H₂O₂ + Thioctate (100 µM) | 180 ± 15.2 | 1.9 ± 0.2 |

| H₂O₂ + Thioctate (250 µM) | 125 ± 10.9 | 2.3 ± 0.2 |

Data are presented as mean ± SEM. *p < 0.05 compared to H₂O₂-treated group.

Table 2: Modulation of Apoptotic Protein Expression by Thioctate Trometamol

| Treatment Group | Bax/Bcl-2 Ratio (relative to control) | Cleaved Caspase-3 (relative to control) |

| Control | 1.0 ± 0.1 | 1.0 ± 0.1 |

| Neurotoxin | 4.2 ± 0.5 | 5.1 ± 0.6 |

| Neurotoxin + Thioctate (100 µM) | 2.1 ± 0.3 | 2.5 ± 0.4 |

| Neurotoxin + Thioctate (250 µM) | 1.3 ± 0.2 | 1.5 ± 0.2 |

Data are presented as mean ± SEM. *p < 0.05 compared to neurotoxin-treated group.

Preclinical In Vivo Investigation: Bridging the Translational Gap

While in vitro studies provide crucial mechanistic insights, in vivo models are essential for evaluating the therapeutic efficacy and safety of Thioctate trometamol in a complex biological system. Rodent models of neurodegenerative diseases are widely used for this purpose.

Experimental Workflow for In Vivo Studies

Key In Vivo Methodologies

The choice of animal model is critical and should be aligned with the specific neurodegenerative disease being investigated.

-

Cerebral Ischemia: The middle cerebral artery occlusion (MCAO) model in rodents is a widely used model of stroke.[8]

-

Parkinson's Disease: Unilateral injection of 6-hydroxydopamine (6-OHDA) into the substantia nigra or medial forebrain bundle creates a progressive loss of dopaminergic neurons.

-

Diabetic Neuropathy: Streptozotocin-induced diabetes in rodents is a common model for studying the peripheral nerve complications of diabetes.[9]

Behavioral tests are crucial for assessing the functional outcomes of neuroprotective therapies.

-

Cognitive Function: The Morris water maze and Y-maze are used to evaluate spatial learning and memory.[10]

-

Motor Function: The rotarod test assesses motor coordination and balance.

-

Neuropathic Pain: The von Frey filament test measures mechanical allodynia.

Post-mortem analysis of brain tissue provides direct evidence of neuroprotection.

-

Neuronal Viability: Nissl staining can be used to quantify the number of surviving neurons in a specific brain region.

-

Immunohistochemistry: Staining for specific markers can reveal changes in glial activation (Iba1 for microglia, GFAP for astrocytes), apoptosis (cleaved caspase-3), and oxidative damage (8-OHdG).[4][11]

-

Biochemical Assays: Brain tissue homogenates can be used to measure levels of oxidative stress markers (e.g., malondialdehyde), antioxidant enzyme activity (e.g., superoxide dismutase, catalase), and protein expression via Western blot.[12]

Expected Quantitative Outcomes from In Vivo Studies

The following table provides an example of how to present data from a preclinical study of Thioctate trometamol in a model of diabetic neuropathy.

Table 3: Efficacy of Thioctate Trometamol in a Rodent Model of Diabetic Neuropathy

| Parameter | Control | Diabetic + Vehicle | Diabetic + Thioctate (100 mg/kg) |

| Motor Nerve Conduction Velocity (m/s) | 55.2 ± 2.1 | 38.5 ± 1.8 | 49.8 ± 2.3 |

| Mechanical Withdrawal Threshold (g) | 15.1 ± 1.2 | 4.3 ± 0.5 | 11.7 ± 1.0 |

| Malondialdehyde (nmol/mg protein) | 0.5 ± 0.05 | 1.8 ± 0.2 | 0.8 ± 0.1 |

| Superoxide Dismutase Activity (U/mg protein) | 12.4 ± 1.1 | 6.8 ± 0.7 | 10.9 ± 0.9 |

Data are presented as mean ± SEM. *p < 0.05 compared to Diabetic + Vehicle group.

Conclusion and Future Directions

Thioctate trometamol represents a compelling therapeutic candidate for neurodegenerative diseases due to its potent antioxidant properties and its ability to modulate key cell survival pathways. The experimental framework outlined in this guide provides a robust and systematic approach for elucidating its neuroprotective potential. Future research should focus on head-to-head comparisons with other antioxidants, investigation into its effects on neuroinflammation, and the use of more sophisticated models, such as human induced pluripotent stem cell (iPSC)-derived neuronal cultures, to enhance the translational relevance of preclinical findings. Ultimately, well-designed clinical trials will be necessary to definitively establish the efficacy of Thioctate trometamol in patients with neurodegenerative disorders.[13][14][15]

References

-

Amenta, F., et al. (2013). Neuroprotective Activity of Thioctic Acid in Central Nervous System Lesions Consequent to Peripheral Nerve Injury. Oxidative Medicine and Cellular Longevity, 2013, 985093. [Link]

-

Ametov, A. S., et al. (2003). [The efficacy of the intravenous administration of the trometamol salt of thioctic (alpha-lipoic) acid in diabetic neuropathy]. Terapevticheskii Arkhiv, 75(3), 69-73. [Link]

-

Barinov, A. N., et al. (2006). [Efficacy of thiolepta in diabetic polyneuropathy: results of the study ETIKA]. Zhurnal Nevrologii i Psikhiatrii Imeni S.S. Korsakova, 106(10), 38-44. [Link]

-

Cai, Y., et al. (2021). Alpha-Lipoic Acid Alleviates Cerebral Ischemic Injury-Induced Cognitive Impairment and Alzheimer's Disease-Related Pathologies Through Modulation of GSK-3β in a Rat Model of Transient Middle Cerebral Artery Occlusion. Frontiers in Pharmacology, 12, 690134. [Link]

-

Choi, D. W. (1987). Glutamate neurotoxicity in cortical cell culture is calcium dependent. Neuroscience Letters, 81(3), 297-302. [Link]

-

Choi, D. W., Maulucci-Gedde, M., & Kriegstein, A. R. (1987). Glutamate neurotoxicity in cortical cell culture. The Journal of Neuroscience, 7(2), 357-368. [Link]

-

Du, K., et al. (2018). Alpha-Lipoic Acid Attenuates Cerebral Ischemia and Reperfusion Injury via Insulin Receptor and PI3K/Akt-Dependent Inhibition of NADPH Oxidase. Oxidative Medicine and Cellular Longevity, 2018, 9152701. [Link]

-

Kim, J., et al. (2023). Neuroprotective effects of α-lipoic acid on ischemia/reperfusion injury in global cerebral ischemia mouse model. Scientific Reports, 13(1), 1-15. [Link]

-

Mignini, F., et al. (2012). human bioavailability and pharmacokinetic profile of different formulations delivering alpha lipoic acid. JBR Journal of Clinical Diagnosis and Research, 1(4), 1-6. [Link]

-

Mignini, F., et al. (2013). Neuroprotective Activity of Thioctic Acid in Central Nervous System Lesions Consequent to Peripheral Nerve Injury. Oxidative Medicine and Cellular Longevity, 2013, 985093. [Link]

-

Packer, L., et al. (1997). Neuroprotection by the metabolic antioxidant alpha-lipoic acid. Free Radical Biology and Medicine, 22(1-2), 359-378. [Link]

-

Reljanovic, M., et al. (1999). Treatment of diabetic polyneuropathy with the antioxidant thioctic acid (alpha-lipoic acid): a two year multicenter randomized double-blind placebo-controlled trial (ALADIN II). Free Radical Research, 31(3), 171-179. [Link]

-

Rocchi, C., et al. (2021). Comparative Assessment of the Activity of Racemic and Dextrorotatory Forms of Thioctic (Alpha-Lipoic) Acid in Low Back Pain: Preclinical Results and Clinical Evidences From an Open Randomized Trial. Frontiers in Pharmacology, 12, 625634. [Link]

-

Salehi, B., et al. (2021). Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits. Foods, 10(11), 2738. [Link]

-

Shay, K. P., et al. (2009). Alpha-lipoic acid as a dietary supplement: Molecular mechanisms and therapeutic potential. Biochimica et Biophysica Acta (BBA)-General Subjects, 1790(10), 1149-1160. [Link]

-

Strokov, I. A., et al. (1995). [The treatment of diabetic neuropathy using alpha-lipoic acid (thioctic acid) preparations]. Terapevticheskii Arkhiv, 67(10), 62-66. [Link]

-

Wang, Y., et al. (2023). Neuroprotective mechanisms of valproic acid and alpha-lipoic acid in ALS: a network pharmacology-based investigation. Frontiers in Pharmacology, 14, 1269408. [Link]

-

Ziegler, D., et al. (2004). Thioctic acid for patients with symptomatic diabetic polyneuropathy: a critical review. Drugs & Aging, 21(3), 189-204. [Link]

-

Ziegler, D., et al. (2011). Efficacy and safety of antioxidant treatment with α-lipoic acid over 4 years in diabetic polyneuropathy: the NATHAN 1 trial. Diabetes Care, 34(9), 2054-2060. [Link]

-

Yoon, J., et al. (2016). Comparison of R (+)-α-lipoic acid exposure after R (+)-α-lipoic acid 200 mg and 300 mg and thioctic acid 600 mg in healthy Korean male subjects. Translational and Clinical Pharmacology, 24(3), 143-149. [Link]

-

Rocchi, C., et al. (2021). Comparative Assessment of the Activity of Racemic and Dextrorotatory Forms of Thioctic (Alpha-Lipoic) Acid in Low Back Pain: Preclinical Results and Clinical Evidences From an Open Randomized Trial. Frontiers in Pharmacology, 12, 625634. [Link]

-

Salehi, B., et al. (2021). Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits. Foods, 10(11), 2738. [Link]

-

Shay, K. P., et al. (2009). Alpha-lipoic acid as a dietary supplement: Molecular mechanisms and therapeutic potential. Biochimica et Biophysica Acta (BBA)-General Subjects, 1790(10), 1149-1160. [Link]

-

Skibska, A., et al. (2022). Neuroprotective Role of α-Lipoic Acid in Iron-Overload-Mediated Toxicity and Inflammation in In Vitro and In Vivo Models. International Journal of Molecular Sciences, 23(19), 11848. [Link]

-

Strokov, I. A., et al. (1995). [The treatment of diabetic neuropathy using alpha-lipoic acid (thioctic acid) preparations]. Terapevticheskii Arkhiv, 67(10), 62-66. [Link]

-

Toth, C., et al. (2014). Alpha-lipoic acid attenuates acute neuroinflammation and long-term cognitive impairment after polymicrobial sepsis. Journal of Neuroinflammation, 11(1), 1-13. [Link]

-

Wang, Y., et al. (2023). Neuroprotective mechanisms of valproic acid and alpha-lipoic acid in ALS: a network pharmacology-based investigation. Frontiers in Pharmacology, 14, 1269408. [Link]

-

Cai, Y., et al. (2021). Alpha-Lipoic Acid Alleviates Cerebral Ischemic Injury-Induced Cognitive Impairment and Alzheimer's Disease-Related Pathologies Through Modulation of GSK-3β in a Rat Model of Transient Middle Cerebral Artery Occlusion. Frontiers in Pharmacology, 12, 690134. [Link]

-

Ziegler, D., et al. (2004). Thioctic acid for patients with symptomatic diabetic polyneuropathy: a critical review. Drugs & Aging, 21(3), 189-204. [Link]

-

Ziegler, D., et al. (2011). Efficacy and safety of antioxidant treatment with α-lipoic acid over 4 years in diabetic polyneuropathy: the NATHAN 1 trial. Diabetes Care, 34(9), 2054-2060. [Link]

-

Yoon, J., et al. (2016). Comparison of R (+)-α-lipoic acid exposure after R (+)-α-lipoic acid 200 mg and 300 mg and thioctic acid 600 mg in healthy Korean male subjects. Translational and Clinical Pharmacology, 24(3), 143-149. [Link]

-

Amenta, F., et al. (2013). Neuroprotective Activity of Thioctic Acid in Central Nervous System Lesions Consequent to Peripheral Nerve Injury. Oxidative Medicine and Cellular Longevity, 2013, 985093. [Link]

-

Ametov, A. S., et al. (2003). [The efficacy of the intravenous administration of the trometamol salt of thioctic (alpha-lipoic) acid in diabetic neuropathy]. Terapevticheskii Arkhiv, 75(3), 69-73. [Link]

-

Barinov, A. N., et al. (2006). [Efficacy of thiolepta in diabetic polyneuropathy: results of the study ETIKA]. Zhurnal Nevrologii i Psikhiatrii Imeni S.S. Korsakova, 106(10), 38-44. [Link]

-

Choi, D. W. (1987). Glutamate neurotoxicity in cortical cell culture is calcium dependent. Neuroscience Letters, 81(3), 297-302. [Link]

-

Choi, D. W., Maulucci-Gedde, M., & Kriegstein, A. R. (1987). Glutamate neurotoxicity in cortical cell culture. The Journal of Neuroscience, 7(2), 357-368. [Link]

-

Du, K., et al. (2018). Alpha-Lipoic Acid Attenuates Cerebral Ischemia and Reperfusion Injury via Insulin Receptor and PI3K/Akt-Dependent Inhibition of NADPH Oxidase. Oxidative Medicine and Cellular Longevity, 2018, 9152701. [Link]

-

Kim, J., et al. (2023). Neuroprotective effects of α-lipoic acid on ischemia/reperfusion injury in global cerebral ischemia mouse model. Scientific Reports, 13(1), 1-15. [Link]

-

Mignini, F., et al. (2012). human bioavailability and pharmacokinetic profile of different formulations delivering alpha lipoic acid. JBR Journal of Clinical Diagnosis and Research, 1(4), 1-6. [Link]

-

Mignini, F., et al. (2013). Neuroprotective Activity of Thioctic Acid in Central Nervous System Lesions Consequent to Peripheral Nerve Injury. Oxidative Medicine and Cellular Longevity, 2013, 985093. [Link]

-

Packer, L., et al. (1997). Neuroprotection by the metabolic antioxidant alpha-lipoic acid. Free Radical Biology and Medicine, 22(1-2), 359-378. [Link]

-

Reljanovic, M., et al. (1999). Treatment of diabetic polyneuropathy with the antioxidant thioctic acid (alpha-lipoic acid): a two year multicenter randomized double-blind placebo-controlled trial (ALADIN II). Free Radical Research, 31(3), 171-179. [Link]

Sources

- 1. Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Role of Alpha Lipoic Acid in the Treatment of Traumatic Brain Injury: Pathways and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Comparative Assessment of the Activity of Racemic and Dextrorotatory Forms of Thioctic (Alpha-Lipoic) Acid in Low Back Pain: Preclinical Results and Clinical Evidences From an Open Randomized Trial [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy and Safety of Roflumilast versus Alpha-Lipoic Acid in Type 2 Diabetes with Neuropathy: A Comparative Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Neuroprotective mechanisms of valproic acid and alpha-lipoic acid in ALS: a network pharmacology-based investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of α-lipoic acid on ischemia/reperfusion injury in global cerebral ischemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tromethamol salt of thioctic (alpha-lipoic) acid in the treatment of diabetic neuropathy | Severina | Problems of Endocrinology [probl-endojournals.ru]

- 10. researchgate.net [researchgate.net]

- 11. Neuroprotective Activity of Thioctic Acid in Central Nervous System Lesions Consequent to Peripheral Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 13. [The efficacy of the intravenous administration of the trometamol salt of thioctic (alpha-lipoic) acid in diabetic neuropathy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Treatment of diabetic polyneuropathy with the antioxidant thioctic acid (alpha-lipoic acid): a two year multicenter randomized double-blind placebo-controlled trial (ALADIN II). Alpha Lipoic Acid in Diabetic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Efficacy of thiolepta in diabetic polyneuropathy: results of the study ETIKA] - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Thioctate Trometamol's Modulatory Impact on the PI3K/AKT Signaling Pathway: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a linchpin in cellular regulation, governing fundamental processes such as cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is a hallmark of numerous pathologies, including cancer, diabetes, and neurodegenerative diseases.[2][3] Thioctate trometamol, a stable salt of R-alpha-lipoic acid (ALA), is a potent antioxidant with demonstrated therapeutic efficacy, particularly in the management of diabetic neuropathy.[4][5] Emerging evidence indicates that a significant component of its mechanism of action involves the direct modulation of the PI3K/AKT cascade. This technical guide provides an in-depth exploration of the molecular interactions between thioctate trometamol and the PI3K/AKT pathway, offering field-proven experimental protocols to investigate this relationship and a framework for interpreting the resulting data.

Foundational Concepts: The Key Players

Thioctate Trometamol: Beyond Antioxidant Activity

Thioctate trometamol is the tromethamine salt of thioctic acid, more commonly known as alpha-lipoic acid (ALA).[5][6] ALA is a naturally occurring organosulfur compound essential for mitochondrial enzyme function.[7] The trometamol salt enhances the stability and bioavailability of the biologically active R-isomer of ALA.[8] While traditionally recognized for its potent antioxidant and metal-chelating properties, the therapeutic actions of ALA extend to the modulation of critical intracellular signaling pathways.[4][7]

The PI3K/AKT Signaling Pathway: A Central Regulatory Hub

The PI3K/AKT pathway is a crucial intracellular network that translates extracellular signals into a wide array of cellular responses.[1] The cascade is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs).[1][2]

Core Activation Sequence:

-

PI3K Activation: Upon ligand binding to a receptor, PI3K is recruited to the plasma membrane and activated.

-

PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][9]

-

AKT Recruitment and Phosphorylation: PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including the serine/threonine kinase AKT (also known as Protein Kinase B) and its upstream activator, PDK1.[2][10]

-

Full AKT Activation: At the membrane, PDK1 phosphorylates AKT at Threonine 308 (Thr308), leading to its partial activation. For full enzymatic activity, a second phosphorylation at Serine 473 (Ser473) is required, primarily mediated by the mTORC2 complex.[2][11]

-

Downstream Signaling: Fully activated AKT phosphorylates a multitude of downstream substrates, thereby regulating cell survival (e.g., by inhibiting pro-apoptotic proteins like Bad), proliferation (e.g., by phosphorylating cell cycle inhibitors p21 and p27), and metabolism.[2] The tumor suppressor PTEN acts as a critical negative regulator of this pathway by dephosphorylating PIP3.[2]

Mechanism of Interaction: Thioctate Trometamol as a Pathway Activator

Research has consistently shown that ALA, the active component of thioctate trometamol, activates the PI3K/AKT signaling pathway.[12][13][14] This activation is a key mechanism underlying its neuroprotective, anti-inflammatory, and metabolic benefits.

-

Induction of AKT Phosphorylation: Treatment of various cell types with ALA leads to a time- and dose-dependent increase in the phosphorylation of AKT at both Thr308 and Ser473.[13][14] This indicates an upstream activation of PI3K.

-

Therapeutic Consequences: The resulting activation of AKT signaling has been linked to several beneficial outcomes:

-

Neuroprotection: In models of Parkinson's disease and diabetic neuropathy, ALA-induced PI3K/AKT activation promotes neuronal survival by reducing apoptosis and inflammation.[3][15][16][17]

-

Anti-Inflammatory Effects: ALA can attenuate inflammatory responses by activating the PI3K/AKT pathway, which in turn can inhibit the activity of pro-inflammatory transcription factors like NF-κB.[14][15]

-

Metabolic Regulation: By stimulating the PI3K/AKT pathway, ALA enhances the activity of proteins involved in the insulin signaling pathway, such as the insulin receptor (IR) and insulin receptor substrate 1 (IRS1), thereby improving glucose uptake.[7]

-

Below is a diagram illustrating the modulatory effect of Thioctate Trometamol on the PI3K/AKT pathway.

Experimental Investigation: A Methodological Guide

To rigorously assess the impact of thioctate trometamol on the PI3K/AKT pathway, a multi-faceted experimental approach is required. The following protocols provide a self-validating system, from initial pathway activation to functional cellular outcomes.

Experimental Workflow Overview

The logical flow of investigation involves treating cells with thioctate trometamol, quantifying the direct molecular effect on key pathway proteins, and finally, assessing the resulting physiological changes in the cells.

Protocol 1: Western Blot Analysis of AKT Phosphorylation

Rationale: Western blotting is the gold standard for detecting changes in protein phosphorylation. By comparing the levels of phosphorylated AKT (p-AKT) to total AKT, we can specifically quantify the activation state of the kinase. The inclusion of phosphatase inhibitors during cell lysis is critical, as phosphorylation is a reversible modification that can be rapidly lost during sample preparation.[18] Using Bovine Serum Albumin (BSA) for blocking is often recommended for phospho-protein detection to avoid cross-reactivity from phosphoproteins (like casein) present in non-fat milk.[19]

Methodology:

-

Cell Seeding & Treatment: Seed appropriate cells (e.g., SH-SY5Y neuroblastoma, HUVECs) in 6-well plates. Once they reach 70-80% confluency, treat with varying concentrations of thioctate trometamol (e.g., 0, 10, 50, 100 µM) for different time points (e.g., 0, 15, 30, 60 minutes).

-

Lysate Preparation:

-

Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE:

-

Membrane Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% w/v BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[18][19]

-

Antibody Incubation:

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies specific for p-AKT (Ser473), p-AKT (Thr308), and total AKT.[20][21]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane three times with TBST. Perform detection using an enhanced chemiluminescence (ECL) substrate and image the blot.[18]

-

Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the p-AKT signal to the total AKT signal for each sample.

Protocol 2: In Vitro PI3K Kinase Activity Assay

Rationale: While Western blotting shows the downstream effect (AKT phosphorylation), a direct kinase assay confirms that the activity of PI3K itself is modulated. Commercially available kits, such as the ADP-Glo™ Kinase Assay, provide a robust and high-throughput method to measure enzyme activity by quantifying the amount of ADP produced during the kinase reaction.[22][23][24]

Methodology (Adapted from ADP-Glo™ Kinase Assay): [23][25]

-

Reaction Setup: In a 96-well or 384-well plate, set up the kinase reaction.

-

Add the PI3K enzyme (e.g., p110α/p85α).

-

Add the lipid substrate (e.g., PIP2).[24]

-

Add the test compound (thioctate trometamol or vehicle control).

-

Initiate the reaction by adding ATP.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.[23]

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add Kinase Detection Reagent. This converts the ADP generated by the PI3K enzyme into ATP. Incubate for 30 minutes at room temperature.

-

Luminescence Measurement: The newly synthesized ATP is measured using a coupled luciferase/luciferin reaction, which produces a luminescent signal. Read the luminescence on a plate reader.

-

Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the PI3K kinase activity.[23]

Protocol 3: MTT Cell Viability Assay

Rationale: To link the molecular activation of the PI3K/AKT pathway to a functional cellular outcome, a viability assay is essential. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[26][27] Activation of the pro-survival PI3K/AKT pathway by thioctate trometamol would be expected to increase cell viability, particularly under conditions of cellular stress.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[29]

-

Treatment: Treat the cells with thioctate trometamol at various concentrations. If investigating protective effects, co-incubate with a stress-inducing agent (e.g., H₂O₂, tunicamycin). Include appropriate vehicle and positive controls. Incubate for the desired period (e.g., 24-48 hours).

-

MTT Addition:

-

Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[26][29] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[27][28]

-

Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[29]

-

Absorbance Measurement: Mix gently by pipetting or shaking on an orbital shaker.[28] Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[26][28] A reference wavelength of >650 nm can be used to subtract background.[26][28]

-

Analysis: The absorbance value is directly proportional to the number of metabolically active, viable cells.

Data Presentation and Interpretation

Quantitative data from the described experiments should be summarized for clear comparison. The table below presents an example data set.

| Treatment Concentration | Normalized p-AKT/Total AKT Ratio (Fold Change vs. Control) | Relative PI3K Activity (%) | Cell Viability (% of Control) |

| 0 µM (Control) | 1.00 ± 0.12 | 100 ± 8.5 | 100 ± 5.6 |

| 10 µM Thioctate | 1.85 ± 0.21 | 145 ± 11.2 | 115 ± 6.1 |

| 50 µM Thioctate | 3.54 ± 0.35 | 210 ± 15.7 | 138 ± 7.9 |

| 100 µM Thioctate | 3.71 ± 0.40 | 218 ± 16.2 | 142 ± 8.3 |

| 50 µM Thioctate + PI3K Inhibitor (LY294002) | 1.15 ± 0.15 | 95 ± 7.3 | 103 ± 5.9 |

Interpretation:

-

A dose-dependent increase in the p-AKT/Total AKT ratio confirms that thioctate trometamol activates AKT.

-

The corresponding increase in relative PI3K activity suggests that this activation occurs upstream at the level of PI3K.

-

The increase in cell viability demonstrates a functional pro-survival effect.

-

Crucially, the reversal of these effects by a specific PI3K inhibitor (like LY294002 or Wortmannin) validates that the observed actions of thioctate trometamol are indeed mediated through the PI3K/AKT pathway.[12][14][31]

Conclusion and Future Directions

Thioctate trometamol exerts a significant modulatory effect on the PI3K/AKT signaling pathway, shifting the cellular balance towards survival, growth, and metabolic regulation. The experimental framework provided in this guide offers a robust methodology for dissecting this mechanism. The activation of this critical pro-survival pathway is a key contributor to the therapeutic benefits of thioctate trometamol observed in conditions like diabetic neuropathy and other diseases linked to oxidative stress and inflammation.

Future research should focus on identifying the specific isoforms of PI3K and AKT that are targeted, elucidating the full spectrum of downstream AKT substrates affected, and exploring the therapeutic potential of leveraging this pathway activation in other PI3K/AKT-dysregulated diseases.

References

- MTT Assay Protocol for Cell Viability and Prolifer

- MTT assay protocol.Abcam.

- CyQUANT MTT Cell Proliferation Assay Kit Protocol.Thermo Fisher Scientific.

- PI3K (p110δ/p85α) Protocol.

- Protocol for Cell Viability Assays.BroadPharm.

- Cell Viability Assays - Assay Guidance Manual.NCBI Bookshelf, NIH.

- The PI3K/Akt/mTOR Signaling Pathway: A Technical Guide to its Modul

- PI3K(p110α/p85α) Kinase Assay.

- Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.Merck Millipore.

- Lipid Kinase Assays: PI3K-Glo™ Class I Profiling Kit.

- Application Notes and Protocols: Western Blot Analysis of Akt Phosphorylation Following TCL1(10-24)

- Alpha-lipoic acid inhibits endoplasmic reticulum stress-induced cell death through PI3K/Akt signaling p

- Western blot for phosphoryl

- Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin tre

- Best Practice for Western Blot Detection of Phosphoryl

- Alpha-Lipoic Acid Activates eNOS through Activation of PI3-Kinase/Akt Signaling P

- What are the important points for the detection of phospho-Akt in western blot?

- PI3Kα (p110α/p85) Assay Kit.BPS Bioscience.

- Alpha-lipoic acid as a pleiotropic compound with potential therapeutic use in diabetes and other chronic diseases.PMC, NIH.

- Alpha-lipoic acid attenuates LPS-induced inflammatory responses by activating the phosphoinositide 3-kinase/Akt signaling p

- The neuroprotective effects of alpha lipoic acid in rotenone-induced Parkinson's disease in mice via activating PI3K/AKT pathway and antagonizing related inflamm

- PI3K / Akt Signaling.Cell Signaling Technology.

- Neuroprotective Activity of Thioctic Acid in Central Nervous System Lesions Consequent to Peripheral Nerve Injury.PMC, NIH.

- R-alpha-Lipoic acid tromethamine salt.FCAD Group.

- Tromethamol salt of thioctic (alpha-lipoic)

- Targeting PI3K/AKT and MEK/ERK pathways for synergic effects on improving features of peripheral diabetic neurop

- Thioctic Acid Tromethamine.PubChem, NIH.

- Full article: 7-Hydroxyethyl Chrysin Alleviates High Altitude Pulmonary Edema via Activation of the PI3K/AKT Signaling P

- Age-associated impairment of Akt phosphorylation in primary rat hepatocytes is remediated by alpha-lipoic acid through PI3 kinase, PTEN, and PP2A.PubMed.

- PI3K/Akt Pathway is Required for Spinal Central Sensitization in Neurop

- Effect and mechanism of inhibition of PI3K/Akt/mTOR signal pathway on chronic neuropathic pain and spinal microglia in a rat model of chronic constriction injury.PMC, NIH.

- Critical roles of the PI3K/Akt signaling p

- Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury.PMC, NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Targeting PI3K/AKT and MEK/ERK pathways for synergic effects on improving features of peripheral diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective Activity of Thioctic Acid in Central Nervous System Lesions Consequent to Peripheral Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tromethamol salt of thioctic (alpha-lipoic) acid in the treatment of diabetic neuropathy | Severina | Problems of Endocrinology [probl-endojournals.ru]

- 6. Thioctic Acid Tromethamine | C12H25NO5S2 | CID 9840368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Alpha-lipoic acid as a pleiotropic compound with potential therapeutic use in diabetes and other chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fcad.com [fcad.com]

- 9. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Critical roles of the PI3K/Akt signaling pathway in T cell development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Alpha-lipoic acid inhibits endoplasmic reticulum stress-induced cell death through PI3K/Akt signaling pathway in FRTL5 thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alpha-Lipoic Acid Activates eNOS through Activation of PI3-Kinase/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alpha-lipoic acid attenuates LPS-induced inflammatory responses by activating the phosphoinositide 3-kinase/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The neuroprotective effects of alpha lipoic acid in rotenone-induced Parkinson's disease in mice via activating PI3K/AKT pathway and antagonizing related inflammatory cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. PI3K/Akt Pathway is Required for Spinal Central Sensitization in Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. PI3K (p110δ/p85α) Protocol [promega.jp]

- 23. promega.de [promega.de]

- 24. Lipid Kinase Assays: PI3K-Glo™ Class I Profiling Kit [promega.sg]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 27. broadpharm.com [broadpharm.com]

- 28. MTT assay protocol | Abcam [abcam.com]

- 29. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note: Protocol for Thioctate Trometamol in Primary Neuron Cultures

Part 1: Executive Summary & Biological Rationale

The Compound: Why Thioctate Trometamol?

Thioctate trometamol (Thioctic acid tromethamine salt) is the highly water-soluble salt form of

The Trometamol Advantage:

-

Enhanced Solubility: Dissolves directly in aqueous buffers (PBS/Water) without organic co-solvents.

-

Physiological pH Compatibility: The tromethamine counter-ion provides intrinsic buffering, reducing the risk of acidic shock to neurons during dosing.

-

Bioavailability: Rapid cellular uptake via the Na+-dependent multivitamin transporter (SMVT).

Mechanism of Action in Neurons

Thioctate trometamol functions as a "Universal Antioxidant" and mitochondrial metabolic cofactor. Upon entering the neuron, it is reduced to Dihydrolipoic Acid (DHLA). This redox couple drives three critical neuroprotective pathways:

-

Direct ROS Scavenging: Neutralizes hydroxyl radicals, hypochlorous acid, and singlet oxygen.

-

Antioxidant Recycling: Regenerates intracellular pools of Vitamin C, Vitamin E, and most critically, Glutathione (GSH) , the brain's primary defense against oxidative stress.

-

Mitochondrial Bioenergetics: Acts as an essential cofactor for Pyruvate Dehydrogenase (PDH) and

-Ketoglutarate Dehydrogenase, enhancing ATP production and reducing mitochondrial dysfunction.

Mechanistic Pathway Diagram

Figure 1: Thioctate Trometamol enters neurons via SMVT, cycles between oxidized/reduced states to scavenge ROS, regenerate Glutathione, and support mitochondrial ATP synthesis.

Part 2: Reagent Preparation & Handling[1]

Critical Calculations

Researchers often confuse the free acid MW with the salt MW. Using the wrong mass will result in significant under-dosing.

| Compound Form | Molecular Weight ( g/mol ) | Solubility |

| Thioctic Acid (Free Acid) | 206.33 | Low (Requires Ethanol/DMSO) |

| Thioctate Trometamol | 327.47 | High (Water/PBS) |

Stock Solution Protocol (10 mM)

Stability Warning: Thioctates are light-sensitive and unstable in solution over long periods due to polymerization. Prepare fresh or store strictly at -20°C.

-

Weighing: Weigh 3.27 mg of Thioctate Trometamol.

-

Dissolution: Dissolve in 1.0 mL of sterile, calcium/magnesium-free PBS or tissue culture grade water. Vortex gently.

-

Note: No heating or pH adjustment is required.

-

-

Filtration: Sterilize using a 0.22 µm PES syringe filter.

-

Storage: Aliquot into light-protected (amber) tubes.

-

Short-term: 4°C for up to 1 week.

-

Long-term: -20°C for up to 1 month. Avoid freeze-thaw cycles.

-

Part 3: Primary Neuron Culture & Treatment Protocol

Culture Model

-

Source: E18 Rat or E16 Mouse Hippocampus/Cortex.

-

Media: Neurobasal Plus + B27 Plus Supplement + Glutamax (Serum-free is critical to avoid albumin binding of the drug).

-

Substrate: Poly-D-Lysine (PDL) coated plates.[1]

Treatment Regimens

Choose the regimen that fits your experimental question.

Regimen A: Neuroprotection (Pre-treatment)

Best for ischemia, glutamate excitotoxicity, or oxidative stress models.

-

Culture Age: Perform on DIV 7–10 (Days In Vitro) when networks are established.

-

Dose: Dilute 10 mM stock to 10 µM – 50 µM final concentration in fresh media.

-

Expert Tip: Do not exceed 100 µM. High concentrations can become pro-oxidant in compromised neurons.

-

-

Timing: Add Thioctate Trometamol 24 hours prior to the insult. This builds up the intracellular glutathione pool.[2]

-

Insult: Apply toxin (e.g., 50 µM H2O2 or 100 µM Glutamate) in the presence of the drug.

Regimen B: Chronic Maintenance (Anti-Aging/Mitochondrial Support)

-

Start: Begin treatment on DIV 3.

-

Dose: Low dose 1 µM – 5 µM .

-

Feeding: Replenish drug with every half-media change (every 3 days).

-

Note: Thioctate degrades rapidly (t1/2 ~4-6 hours in media). Frequent replenishment is necessary for chronic effects.

-

Experimental Workflow Diagram

Figure 2: Standard Neuroprotection Workflow. Pre-treatment allows antioxidant loading before stress induction.

Part 4: Validation Assays

To confirm the efficacy of Thioctate Trometamol, use the following tiered assay approach:

| Assay Category | Recommended Method | Expected Outcome with Thioctate |

| Cell Viability | CCK-8 or MTT Assay | Prevention of cell death (maintain >80% viability vs. vehicle). |

| Oxidative Stress | DCFH-DA Staining | Reduced fluorescence intensity (lower ROS levels). |

| Mitochondrial Function | ATP Bioluminescence or Seahorse XF | Preservation of ATP levels; maintenance of Spare Respiratory Capacity. |

| Morphology | Sholl Analysis (MAP2 staining) | Protection against neurite beading and fragmentation. |

Part 5: Troubleshooting & Expert Tips

-

Precipitation: If you see crystals, you likely used the Free Acid form or the stock was too concentrated (>50 mM). The Trometamol salt should be clear at 10 mM.

-

Serum Interference: Albumin (BSA/FBS) binds Lipoic acid avidly. Always treat in serum-free Neurobasal conditions to ensure free drug availability.

-

Half-Life: Thioctate is rapidly metabolized. For experiments >24 hours, you must replenish the compound.

-

Control Groups: Always include a "Tromethamine only" control if you are using high concentrations (>100 µM) to rule out buffer effects, though this is rarely necessary at physiological (10 µM) doses.

Part 6: References

-

Packer, L., Witt, E. H., & Tritschler, H. J. (1995). Alpha-Lipoic acid as a biological antioxidant. Free Radical Biology and Medicine, 19(2), 227-250.

-